molecular formula C9H11IO B8467661 1-Iodo-4-(2-methoxyethyl)benzene CAS No. 254436-31-2

1-Iodo-4-(2-methoxyethyl)benzene

Cat. No. B8467661
Key on ui cas rn: 254436-31-2
M. Wt: 262.09 g/mol
InChI Key: OPRVFQVLKQJZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434699B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 612 mg, 15.3 mmol) was slowly added to a solution of 4-iodophenethyl alcohol (2.53 g, 10.2 mmol) in THF (12 mL) at room temperature and with stirring. At the end of the addition, the solution had become cloudy. The reaction mixture was heated to 60° C. for 2 h and then cooled to 0° C. Iodomethane (952 μL, 15.3 mmol) was slowly added to the solution and the reaction mixture was stirred overnight. Upon the completion of the reaction, the mixture was cooled to 0° C., neutralized with aq. sat. NH4Cl (25 mL) and extracted with EtOAc (3×25 mL). The combined extracts were sequentially washed with aq. sat. NH4Cl (3×20 mL), brine (20 mL) and dried (Na2SO4). The crude product was concentrated and dried over high vacuum. Chromatography of the residue (EtOAc/hexanes=1/5) gave 2.39 g (9.12 mmol) of the title product. Yield: 89%, pale yellow oil. 1H NMR (300 MHz, CDCl3): δ 7.61 (d, J=8.2 Hz, 2H), 6.98 (d, J=8.2 Hz, 2H), 3.57 (t, J=6.8 Hz, 2H), 3.34 (s, 3H), 2.82 (t, J=6.8 Hz, 2H) ppm. 13C NMR (75 MHz, CDCl3): δ 138.9, 137.5, 131.1, 91.6, 73.3, 58.9, 35.9 ppm.
Quantity
612 mg
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
952 μL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][OH:10])=[CH:6][CH:5]=1.I[CH3:14].[NH4+].[Cl-]>C1COCC1>[I:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][O:10][CH3:14])=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
612 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.53 g
Type
reactant
Smiles
IC1=CC=C(CCO)C=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
952 μL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
The combined extracts were sequentially washed with aq. sat. NH4Cl (3×20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The crude product was concentrated
CUSTOM
Type
CUSTOM
Details
dried over high vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
IC1=CC=C(C=C1)CCOC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.12 mmol
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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